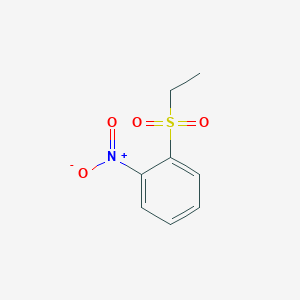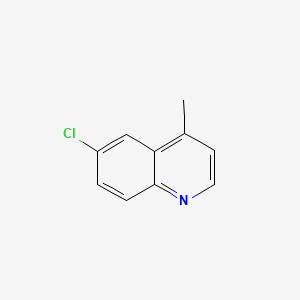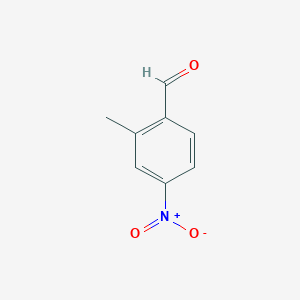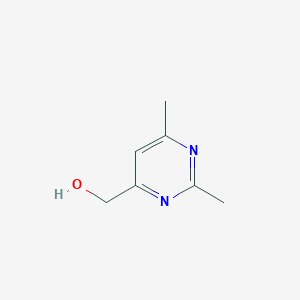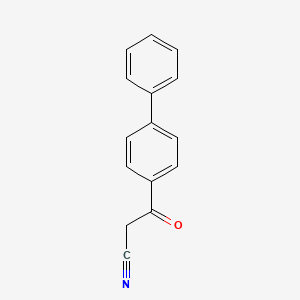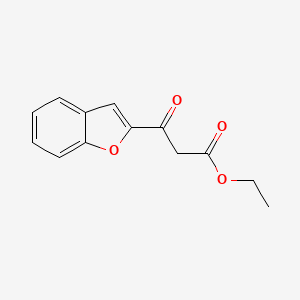
3-(苯并呋喃-2-基)-3-氧代丙酸乙酯
概述
描述
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of benzofuran derivatives. . The structure of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate consists of a benzofuran ring attached to an ethyl ester group, making it a valuable intermediate in organic synthesis.
科学研究应用
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals with potential anti-tumor, antibacterial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of fine chemicals and as a building block in organic synthesis.
作用机制
Target of Action
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a benzofuran derivative. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they interact with multiple targets
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have multiple effects at the molecular and cellular levels
生化分析
Biochemical Properties
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with amino acids such as aspartic acid and lysine through its furan ring and thiazole ring . These interactions suggest that Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate may act as an enzyme inhibitor or activator, influencing the activity of specific enzymes and proteins.
Cellular Effects
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate has notable effects on various types of cells and cellular processes. It has been shown to exhibit anticancer activity against human ovarian cancer cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth and survival.
Molecular Mechanism
The molecular mechanism of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate involves its binding interactions with biomolecules. It forms hydrogen bonds and other interactions with amino acids in proteins, which can lead to enzyme inhibition or activation . Additionally, the compound may induce changes in gene expression, further influencing cellular processes. These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that benzofuran derivatives, including Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability over time.
Dosage Effects in Animal Models
The effects of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate within cells and tissues are important for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic potential.
Subcellular Localization
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate typically involves the condensation of benzofuran-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Another method involves the cyclization of 2-hydroxyphenylacetic acid derivatives with ethyl acetoacetate under acidic conditions to form the benzofuran ring .
Industrial Production Methods
In industrial settings, the production of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
化学反应分析
Types of Reactions
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate.
Substitution: Halogenated or nitrated benzofuran derivatives.
相似化合物的比较
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core structure but lacks the ethyl ester group.
Ethyl 2-(benzofuran-2-yl)acetate: Similar structure with a different functional group attached to the benzofuran ring.
3-(Benzofuran-2-yl)propanoic acid: Another benzofuran derivative with a different side chain.
Uniqueness
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is unique due to its specific combination of the benzofuran ring and the ethyl ester group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
IUPAC Name |
ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJYHCDGBZOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509587 | |
| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78917-44-9 | |
| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)

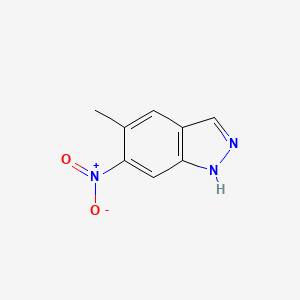


![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)
